molecular formula C20H18ClNO2 B12474443 (4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid

(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid

Cat. No.: B12474443
M. Wt: 339.8 g/mol
InChI Key: ZQUSXLXQKOEONP-SVGDTCPJSA-N
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Description

(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a cyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid typically involves multiple steps, including the formation of the cyclopentaquinoline core and the introduction of the chlorophenyl and methyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

    Functional Group Transformations: Conversion of intermediates to the final carboxylic acid form.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions may include:

    Binding to Receptors: Interaction with specific receptors to modulate biological activity.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to exert its effects.

Comparison with Similar Compounds

(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid can be compared with similar compounds to highlight its uniqueness. Similar compounds may include:

Properties

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

(4R)-4-(2-chlorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid

InChI

InChI=1S/C20H18ClNO2/c1-11-12(20(23)24)9-10-15-13-6-4-7-14(13)19(22-18(11)15)16-5-2-3-8-17(16)21/h2-6,8-10,13-14,19,22H,7H2,1H3,(H,23,24)/t13?,14?,19-/m1/s1

InChI Key

ZQUSXLXQKOEONP-SVGDTCPJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1N[C@H](C3C2C=CC3)C4=CC=CC=C4Cl)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1NC(C3C2C=CC3)C4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

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